1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine
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Overview
Description
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine is a bicyclic compound with a unique structure. Let’s break it down:
Bicyclo[2.2.1]heptane: This part of the compound consists of a seven-membered ring with two fused cyclohexane rings. The “bicyclo” prefix indicates the bridged structure.
Aminomethyl group: The amino group (-NH₂) is attached to a methylene (CH₂) bridge within the bicyclic system.
Oxabicyclo: The oxygen atom (O) forms part of the bicyclic ring system.
Preparation Methods
Synthetic Routes::
Bicyclo[2.2.1]heptan-2-amine Synthesis:
Hydrobromide Salt Formation:
- Industrial-scale production methods may involve modifications of the above synthetic routes.
- Optimization for yield, purity, and safety considerations are crucial.
Chemical Reactions Analysis
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can participate in various reactions:
Reduction: The aminomethyl group can be reduced to the corresponding methyl group.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions are possible due to the bicyclic structure.
Hydrolysis: The oxabicyclo ring can be hydrolyzed under acidic or basic conditions.
Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., alkyl halides), and acids/bases.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Industry: Its unique structure could be useful in materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other bridged bicyclic amines.
- Uniqueness lies in the combination of bicyclo[2.2.1]heptane, aminomethyl, and oxabicyclo moieties.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C7H14N2O/c8-4-7-2-1-6(9,3-7)5-10-7/h1-5,8-9H2 |
InChI Key |
SENDKZIXVODWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CO2)N)CN |
Origin of Product |
United States |
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